Cas no 1805958-34-2 (3-(Difluoromethyl)-4-iodopyridine)
3-(Difluoromethyl)-4-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-4-iodopyridine
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- Inchi: 1S/C6H4F2IN/c7-6(8)4-3-10-2-1-5(4)9/h1-3,6H
- InChI Key: DEJXYHIJIAIDAN-UHFFFAOYSA-N
- SMILES: C1=NC=CC(I)=C1C(F)F
3-(Difluoromethyl)-4-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA021-100MG |
3-(difluoromethyl)-4-iodopyridine |
1805958-34-2 | 95% | 100MG |
¥ 1,683.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA021-250MG |
3-(difluoromethyl)-4-iodopyridine |
1805958-34-2 | 95% | 250MG |
¥ 2,692.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA021-500MG |
3-(difluoromethyl)-4-iodopyridine |
1805958-34-2 | 95% | 500MG |
¥ 4,481.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA021-1G |
3-(difluoromethyl)-4-iodopyridine |
1805958-34-2 | 95% | 1g |
¥ 6,718.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA021-5G |
3-(difluoromethyl)-4-iodopyridine |
1805958-34-2 | 95% | 5g |
¥ 20,156.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA021-100mg |
3-(difluoromethyl)-4-iodopyridine |
1805958-34-2 | 95% | 100mg |
¥1683.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA021-250mg |
3-(difluoromethyl)-4-iodopyridine |
1805958-34-2 | 95% | 250mg |
¥2693.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA021-500mg |
3-(difluoromethyl)-4-iodopyridine |
1805958-34-2 | 95% | 500mg |
¥4482.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA021-1g |
3-(difluoromethyl)-4-iodopyridine |
1805958-34-2 | 95% | 1g |
¥6719.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHMA021-100.0mg |
3-(difluoromethyl)-4-iodopyridine |
1805958-34-2 | 95% | 100.0mg |
¥1683.0000 | 2024-07-23 |
3-(Difluoromethyl)-4-iodopyridine Suppliers
3-(Difluoromethyl)-4-iodopyridine Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-(Difluoromethyl)-4-iodopyridine
Professional Introduction to 3-(Difluoromethyl)-4-iodopyridine (CAS No. 1805958-34-2)
3-(Difluoromethyl)-4-iodopyridine is a highly significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1805958-34-2, has garnered considerable attention due to its versatile applications in drug discovery and molecular research. The presence of both difluoromethyl and iodopyridine moieties in its molecular structure endows it with distinct reactivity and potential utility in synthesizing complex organic molecules.
The difluoromethyl group is a key feature that enhances the metabolic stability and binding affinity of bioactive molecules. This moiety is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, particularly in terms of reducing susceptibility to enzymatic degradation. In contrast, the iodopyridine component serves as a valuable handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in constructing biaryl frameworks, which are prevalent in many therapeutic agents.
In recent years, 3-(Difluoromethyl)-4-iodopyridine has been extensively explored in the development of novel pharmaceuticals. Its role as an intermediate in synthesizing kinase inhibitors has been particularly noteworthy. Kinases are critical targets in oncology and inflammatory diseases, and small-molecule inhibitors designed to modulate their activity have shown immense promise. The compound’s ability to serve as a precursor for such inhibitors lies in its capacity to undergo sequential functionalization, allowing chemists to tailor the pharmacophore with high precision.
Moreover, the application of 3-(Difluoromethyl)-4-iodopyridine extends beyond kinase inhibition. Researchers have leveraged its structural motifs to develop ligands for G-protein coupled receptors (GPCRs), another major class of therapeutic targets. The combination of the difluoromethyl group’s lipophilicity and the iodine atom’s reactivity enables the creation of potent and selective GPCR modulators. These efforts have contributed significantly to understanding the structure-activity relationships (SAR) of such compounds, paving the way for more effective drug design strategies.
The compound’s utility also extends to agrochemical research, where it has been utilized in generating novel pesticides and herbicides. The unique electronic properties conferred by the difluoromethyl and iodopyridine groups make it an attractive building block for designing molecules that interact selectively with biological targets in plants. This application highlights the broad versatility of 3-(Difluoromethyl)-4-iodopyridine across multiple sectors of chemical research.
In academic settings, 3-(Difluoromethyl)-4-iodopyridine has become a staple reagent for teaching advanced synthetic techniques. Its incorporation into undergraduate and graduate lab courses underscores its importance as a benchmark compound for demonstrating key concepts in organic synthesis. The challenges associated with its transformation into more complex scaffolds provide students with hands-on experience in applying modern synthetic methodologies.
The industrial significance of this compound is further underscored by its commercial availability from multiple chemical suppliers. This accessibility has democratized its use among researchers worldwide, fostering innovation across diverse fields. As demand for specialized intermediates grows, compounds like 3-(Difluoromethyl)-4-iodopyridine are expected to play an increasingly pivotal role in pharmaceutical and chemical manufacturing processes.
Looking ahead, the future prospects for 3-(Difluoromethyl)-4-iodopyridine are bright, driven by ongoing advancements in synthetic chemistry and drug discovery technologies. Innovations such as flow chemistry and photoredox catalysis are likely to expand its utility even further, enabling more efficient and scalable production methods. Additionally, computational modeling techniques are being employed to predict the reactivity and properties of derivatives before experimental synthesis begins, streamlining the drug development pipeline.
In conclusion, 3-(Difluoromethyl)-4-iodopyridine (CAS No. 1805958-34-2) represents a cornerstone compound in modern chemical research. Its unique structural features make it indispensable for synthesizing a wide range of bioactive molecules, from kinase inhibitors to agrochemicals. As scientific understanding evolves and new methodologies emerge, this compound will undoubtedly continue to be at the forefront of innovation in pharmaceutical chemistry.
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